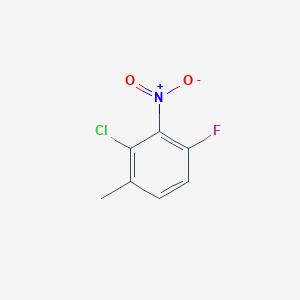

2-Chloro-4-fluoro-3-nitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-fluoro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZBFRBRPCXJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are characterized by the presence of one or more halogen atoms directly attached to an aromatic ring. This substitution significantly influences the electron density distribution of the ring, thereby affecting its reactivity and physical properties. The presence of both electron-withdrawing groups (nitro and halogens) and a methyl group on the toluene (B28343) ring of 2-Chloro-4-fluoro-3-nitrotoluene would be expected to create a complex interplay of electronic effects, making it a potentially versatile, yet challenging, synthetic intermediate. Research on related halogenated nitrotoluenes demonstrates their utility in creating more complex molecules through various reactions such as nucleophilic aromatic substitution, reduction of the nitro group, or modification of the methyl group. accelachem.comnih.gov

Scope of Academic Research on 2 Chloro 4 Fluoro 3 Nitrotoluene

A comprehensive search of academic databases yields a notable absence of dedicated studies on 2-Chloro-4-fluoro-3-nitrotoluene. The available research predominantly focuses on its isomers, such as 2-chloro-4-fluoro-5-nitrotoluene (B44648). pharmaffiliates.comgoogle.com For instance, a patented method details the synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene through the nitration of 2-chloro-4-fluorotrichlorotoluene, indicating that nitration of similar precursors is a viable synthetic strategy. patsnap.com However, specific experimental conditions, reaction kinetics, and product distribution for the synthesis of the 3-nitro isomer are not described.

The lack of published research extends to the characterization and reactivity of this compound. While spectroscopic data for the precursor 2-chloro-4-fluorotoluene (B151448) are available, including 1H NMR, mass spectrometry, and IR spectra, similar detailed analyses for the 3-nitro derivative are not found in the public domain. google.compatsnap.comsynzeal.com

Methodological Approaches in Studying Halogenated Aromatic Compounds

Established and Emerging Synthetic Routes to this compound

A principal and widely employed method for the synthesis of nitrotoluenes involves the direct nitration of a suitable toluene precursor. In the case of this compound, the logical starting material is 2-chloro-4-fluorotoluene (B151448). The nitration is typically carried out using a mixture of a nitrate (B79036) salt, such as potassium nitrate, and a strong acid like concentrated sulfuric acid. prepchem.comgoogle.com The reaction is highly exothermic and requires careful temperature control, generally maintained between 0 and 10°C, to prevent over-nitration and the formation of unwanted byproducts. google.com

The solvent choice can influence the reaction's efficiency and work-up procedure, with chlorinated solvents like 1,2-dichloroethane (B1671644) or dichloromethane (B109758) being commonly used. prepchem.comgoogle.com Upon completion, the reaction mixture is typically quenched in an ice-water mixture, followed by extraction of the organic phase. google.com The crude product is then purified, often by column chromatography, to isolate the desired this compound isomer. prepchem.com The yield of this reaction can be quite variable, with reported efficiencies ranging from 53.7% to as high as 94.3% depending on the specific conditions and the scale of the reaction. google.com

Another approach involves the use of a mixed acid system, comprising concentrated nitric acid and concentrated sulfuric acid, for the nitration of 2-chloro-4-fluorobenzotrichloride. patsnap.com This method boasts high product yields, around 98%, and is presented as a solution to incomplete nitration. patsnap.com

An alternative synthetic pathway involves the introduction of the chlorine atom at a later stage of the synthesis. This can be achieved by the chlorination of a fluoronitrotoluene intermediate, such as 3-fluoro-4-nitrotoluene (B108573) or 4-fluoro-2-nitrotoluene. This approach is less commonly detailed in the readily available literature for this specific isomer, but it follows established principles of electrophilic aromatic substitution. The regioselectivity of the chlorination would be directed by the existing activating (methyl) and deactivating (nitro and fluoro) groups on the aromatic ring.

A versatile method for the synthesis of halogenated aromatic compounds involves the derivatization of aniline (B41778) precursors, often through a Sandmeyer-type reaction. For the synthesis of this compound, a potential route would start from 2-chloro-4-fluoro-3-nitroaniline. This aniline derivative could undergo diazotization with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt can then be subjected to a deamination reaction to yield the target molecule.

A related synthesis starts from 2-methyl-4-nitroaniline, which is first chlorinated to produce 2-chloro-4-nitro-6-methylaniline. google.comgoogleapis.com This intermediate then undergoes deamination to yield 3-chloro-5-nitrotoluene. google.comgoogleapis.com While this specific example does not produce the fluoro-substituted target compound, it illustrates the general principle of using aniline derivatives for the synthesis of halogenated nitrotoluenes. The deamination step is typically achieved by treating the corresponding diazonium salt with a reducing agent.

Another relevant example is the preparation of 2-chloro-4-fluorotoluene from 2-chloro-4-aminotoluene. patsnap.comgoogle.com This is achieved by diazotization in anhydrous hydrogen fluoride (B91410) followed by pyrolysis of the resulting diazonium salt. patsnap.comgoogle.com This precursor could then be nitrated as described in section 2.1.1.

The synthesis of this compound is inherently a multi-step process, often requiring optimization to achieve high yields and purity. For instance, a common sequence involves the initial synthesis of the 2-chloro-4-fluorotoluene precursor, followed by a carefully controlled nitration step. The synthesis of 2-chloro-4-fluorotoluene itself can be optimized, for example, by using a two-stage pyrolysis process to improve purity and reduce the formation of byproducts. google.com

Optimization strategies for the nitration step often focus on the precise control of reaction parameters. This includes the molar ratio of the nitrating agent to the substrate, the concentration of the acid, the reaction temperature, and the reaction time. google.com As seen in patent literature, slight modifications to these parameters can lead to significant improvements in the yield, from 75.4% to 94.3%. google.com The use of solid acid catalysts is also an emerging area in the nitration of fluorotoluenes, offering a potentially cleaner and more regioselective process. rsc.org

Functional Group Transformations and Reaction Mechanisms of this compound

The chemical behavior of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group, in conjunction with the inductive effects of the halogen atoms, significantly influences the reactivity of the aromatic ring.

This compound is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, activates them towards nucleophilic attack. The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the departure of the leaving group, which in this case would be either a chloride or a fluoride ion.

A key question in the SNAr reactions of this compound is that of regioselectivity: which of the two halogen atoms is preferentially substituted? Generally, in nucleophilic aromatic substitution, the rate of substitution is influenced by two main factors: the carbon-halogen bond strength and the ability of the halogen to stabilize the negative charge in the Meisenheimer complex (its electronegativity). Fluorine is more electronegative than chlorine, which leads to a more polarized C-F bond and better stabilization of the intermediate. However, the C-F bond is also significantly stronger than the C-Cl bond.

In many cases involving activated aromatic systems, the substitution of fluorine is faster than that of chlorine. This is because the rate-determining step is often the attack of the nucleophile, which is favored at the more electrophilic carbon atom attached to the highly electronegative fluorine. The presence of the nitro group ortho to the chlorine and para to the fluorine further complicates the prediction of regioselectivity. The nitro group activates both positions, but the degree of activation may not be equal. Detailed experimental and computational studies would be necessary to definitively determine the regioselectivity of SNAr reactions on this compound with various nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Dynamics and Regioselectivity

Influence of Electronic and Steric Effects on Reactivity

The reactivity of an aromatic compound is governed by the electronic and steric properties of its substituents. In this compound, the benzene (B151609) ring is substituted with a methyl (-CH₃) group, a chlorine (-Cl) atom, a fluorine (-F) atom, and a nitro (-NO₂) group.

Electronic Effects: The nitro group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution. Both chlorine and fluorine are also deactivating due to their inductive electron-withdrawing effects, although they possess electron-donating resonance effects. The methyl group is an activating group, donating electron density to the ring through hyperconjugation and a weak inductive effect. The cumulative effect of these substituents makes the aromatic ring electron-deficient.

Steric Effects: The arrangement of the substituents—chloro and nitro groups ortho to each other, and the methyl group adjacent to the chloro substituent—creates significant steric hindrance around the aromatic ring. This steric crowding would be expected to influence the approach of reagents and affect the regioselectivity of any potential reactions.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The directing effects of the existing substituents on the this compound ring would determine the position of any incoming electrophile.

Directing Effects:

Methyl (-CH₃): Ortho-, para-directing.

Chloro (-Cl): Ortho-, para-directing.

Fluoro (-F): Ortho-, para-directing.

Nitro (-NO₂): Meta-directing.

Given the strong deactivating nature of the nitro and halogen groups, forcing conditions would likely be required for any EAS reaction to proceed. The nitration of toluene typically yields a mixture of ortho- and para-nitrotoluene, with a smaller amount of the meta isomer. nih.gov For substituted toluenes, the regiochemical outcome is a complex interplay of the electronic and steric influences of all substituents. In the case of this compound, the positions for further substitution are sterically hindered and electronically deactivated, making EAS reactions challenging.

Reduction and Oxidation Chemistry

The functional groups present on this compound offer pathways for reduction and oxidation reactions.

Reduction: The nitro group is readily reducible to an amino group. wikipedia.org This transformation is a common strategy in the synthesis of aromatic amines. Typical reducing agents include:

Metals in acidic media (e.g., Sn, Fe, or Zn with HCl). researchgate.net

Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts). wikipedia.org

The reduction of related chloronitrotoluenes, such as 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene, to their corresponding anilines is a known industrial process. nih.gov It is highly probable that this compound would undergo a similar reduction to form 2-chloro-4-fluoro-3-aminotoluene under standard conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this purpose. For instance, 2-fluoro-4-nitrotoluene (B45272) can be oxidized to 2-fluoro-4-nitrobenzoic acid. Therefore, it is conceivable that the oxidation of this compound would yield 2-chloro-4-fluoro-3-nitrobenzoic acid.

| Reaction Type | Reagents and Conditions | Predicted Product |

| Reduction of Nitro Group | Sn/HCl or Fe/HCl | 2-Chloro-4-fluoro-3-aminotoluene |

| H₂, Pd/C | 2-Chloro-4-fluoro-3-aminotoluene | |

| Oxidation of Methyl Group | KMnO₄, heat | 2-Chloro-4-fluoro-3-nitrobenzoic acid |

Other Chemical Modifications and Derivatizations

While specific derivatizations of this compound are not documented, the functional groups present allow for a variety of potential transformations beyond simple reduction and oxidation. The corresponding aniline, formed from the reduction of the nitro group, would be a versatile intermediate. The amino group could undergo diazotization followed by Sandmeyer or Schiemann reactions to introduce a range of other functional groups.

Furthermore, nucleophilic aromatic substitution (SNAr) could be a possibility, although the activating effect of the nitro group is somewhat mitigated by its position relative to the halogens. In many nitrated haloaromatics, the halogen atom can be displaced by strong nucleophiles.

Quantum Mechanical (QM) Methodologies for this compound

Quantum mechanical methods are fundamental to the computational analysis of this compound, providing a framework to predict its molecular and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, including molecules like this compound. DFT methods, particularly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently employed to optimize molecular geometries and predict vibrational frequencies. nih.govresearchgate.net For substituted o-nitrotoluenes, DFT has been utilized to study decomposition mechanisms, highlighting the influence of substituents on the molecule's stability. nih.govacs.org

Studies on related nitroaromatic compounds have demonstrated the utility of DFT in understanding their thermal stability and pyrolysis mechanisms by calculating bond dissociation energies. nih.gov The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. For instance, in the analysis of similar molecules like 2-chloro-4-nitrotoluene, the B3LYP method combined with a standard 6-31G* basis set has been used to evaluate fundamental vibrational frequencies and intensities. researchgate.net

Hartree-Fock (HF) Theory

Hartree-Fock (HF) theory is another foundational ab initio method used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it provides a valuable starting point for more advanced calculations. HF theory has been used in conjunction with DFT to study various substituted aromatic compounds. For example, in the study of 2-chloro-4-nitroaniline, both HF and DFT methods were used to calculate optimized structures, harmonic vibrational frequencies, and thermodynamic parameters. researchgate.net Similarly, investigations into molecules like 4-chloro-2-methylaniline (B164923) have employed HF/6-31G** methods to complement DFT calculations for a comprehensive vibrational analysis. researchgate.net

Basis Set Selection and Computational Accuracy

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Common basis sets used in the study of halogenated and nitrated toluenes include the Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVTZ. researchgate.netresearchgate.net

For instance, in the conformational analysis and geometry optimization of 2-chloro-4-nitrotoluene and its isomers, the B3LYP method has been paired with various basis sets including 6-31G, 6-311++G , and cc-pVTZ to determine the most stable conformers. researchgate.net The selection of a larger and more flexible basis set, such as 6-311++G(d,p), generally leads to more accurate results, especially for properties like electronic energies and vibrational frequencies. researchgate.net The combination of a robust theoretical method and an appropriate basis set is essential for achieving results that are in good agreement with experimental data. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For related molecules like 2-chloro-4-nitrotoluene, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net In a study of 2-amino-4-nitrotoluene, the HOMO-LUMO energy gap was found to be 3.35 eV, indicating its reactive nature. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties for a Similar Compound (2-chloro-4-nitroaniline)

| Parameter | Value |

| HOMO energy | -0.24406 a.u. |

| LUMO energy | -0.08751 a.u. |

| HOMO–LUMO energy gap | 0.15655 a.u. |

| Data derived from studies on 2-chloro-4-nitroaniline, a structurally related compound, using B3LYP/6-311G(d,p) level of theory. researchgate.net |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays different values of electrostatic potential on the molecular surface using a color spectrum. researchgate.net

In MESP analysis, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For aromatic compounds, the electronegative atoms, such as the oxygen atoms of the nitro group, typically show the most negative potential. researchgate.net This analysis is consistent with findings for related molecules like 2-chloro-4-nitrotoluene, where the electrostatic potential helps in understanding the coordination of electronegative atoms. researchgate.net

Atomic Charge Distributions and Fukui Indices

There are no published studies detailing the atomic charge distributions or Fukui indices specifically for this compound. Such analyses, which are crucial for understanding the electrophilic and nucleophilic sites within a molecule, have been conducted for related isomers like 2-chloro-4-nitrotoluene and 3-chloro-4-fluoronitrobenzene (B104753). researchgate.netprensipjournals.com These studies typically employ methods like Mulliken population analysis based on DFT calculations to determine charge distribution. However, the unique substitution pattern of this compound necessitates a dedicated theoretical study to determine its specific electronic characteristics.

Chemical Hardness, Softness, and Electrophilicity Index

Specific values for chemical hardness, softness, and the electrophilicity index for this compound have not been reported in the available literature. These global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). While studies on related molecules such as 2-amino-4-nitrotoluene and 3-chloro-4-fluoronitrobenzene have calculated these parameters to predict their reactivity, the data for the title compound is absent. researchgate.netprensipjournals.com

Reaction Pathway Modeling and Mechanistic Insights

Transition State Analysis and Activation Barriers

No specific research on the transition state analysis or activation barriers for reactions involving this compound could be identified. This type of analysis is fundamental for understanding reaction kinetics and mechanisms. While theoretical investigations have explored the transition states of other nitroaromatic compounds, the specific influence of the combined chloro, fluoro, and nitro substituents at the 2, 4, and 3 positions of toluene, respectively, on reaction barriers remains uninvestigated. prensipjournals.com

Solvent Effects on Reactivity (Molecular Dynamics Simulations)

There is no available research that has employed molecular dynamics simulations to study the solvent effects on the reactivity of this compound. Such simulations provide insight into how the solvent environment influences molecular conformation and reaction pathways.

Prediction and Validation of Spectroscopic Parameters

Vibrational Frequencies (FT-IR, FT-Raman)

Experimental and theoretical vibrational frequency data (FT-IR and FT-Raman) specifically for this compound are not available in the reviewed literature. Computational studies on related isomers, such as 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene, have successfully used DFT methods (e.g., B3LYP with basis sets like 6-31G**) to calculate vibrational frequencies. researchgate.netresearchgate.net These studies provide a framework for how such an analysis could be performed on this compound, but the actual spectral data and assignments are currently unpublished.

Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

There are no published theoretical or experimental NMR data specifically for This compound found in the searched scientific literature and databases. The prediction of ¹H and ¹³C NMR chemical shifts requires dedicated computational analysis, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Such an analysis for this compound is not available.

Ultraviolet-Visible (UV-Vis) Electronic Transitions

Similarly, a theoretical investigation of the UV-Vis electronic transitions for This compound has not been found in the available resources. This type of analysis, usually performed using TD-DFT calculations, provides information on absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions (e.g., n → π* or π → π*). Without such a study, a data table and detailed discussion on the electronic transitions cannot be provided.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Fluoro 3 Nitrotoluene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the structural and bonding characteristics of molecules. The analysis of the vibrational modes of 2-Chloro-4-fluoro-3-nitrotoluene is based on the comparison with related substituted toluene (B28343) derivatives, as detailed theoretical and experimental studies on this specific molecule are often compared with similar compounds. nih.govnih.govnih.gov

Comprehensive Band Assignment in FT-IR and FT-Raman Spectra

The vibrational spectra of substituted toluenes are complex, with characteristic frequencies arising from the phenyl ring, the methyl group, and the various substituents. The assignments are typically supported by density functional theory (DFT) calculations, which predict the vibrational frequencies and intensities. nih.govnih.gov

The high-frequency region of the spectra is dominated by C-H stretching vibrations. The aromatic C-H stretching modes are expected to appear above 3000 cm⁻¹, while the methyl (CH₃) group's symmetric and asymmetric stretching vibrations are typically observed in the 2900-3000 cm⁻¹ range. researchgate.net

The mid-frequency region contains a wealth of structural information. Key vibrational modes include:

NO₂ Vibrations: The asymmetric and symmetric stretching modes of the nitro group are characteristic and strong absorbers in the infrared spectrum, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C=C Ring Stretching: The aromatic ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.

CH₃ Deformation: The asymmetric and symmetric deformation modes of the methyl group are expected in the 1440-1460 cm⁻¹ and 1375-1395 cm⁻¹ ranges.

The lower frequency region is characterized by vibrations involving the heavier atoms and skeletal modes of the ring. The C-F and C-Cl stretching vibrations are highly dependent on their position on the ring but are generally expected in the 1250-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively. Ring deformation and substituent-sensitive bending modes also appear in this region.

Table 1: Representative Vibrational Band Assignments for this compound

| FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| ~3100 | ~3100 | Aromatic C-H Stretching |

| ~2985 | ~2985 | CH₃ Asymmetric Stretching |

| ~2935 | ~2935 | CH₃ Symmetric Stretching |

| ~1610 | ~1610 | C=C Aromatic Ring Stretching |

| ~1535 | ~1535 | NO₂ Asymmetric Stretching |

| ~1450 | ~1450 | CH₃ Asymmetric Deformation |

| ~1385 | ~1385 | CH₃ Symmetric Deformation |

| ~1350 | ~1350 | NO₂ Symmetric Stretching |

| ~1240 | ~1240 | C-F Stretching |

| ~880 | ~880 | Ring Breathing Mode |

| ~750 | ~750 | C-Cl Stretching |

| ~680 | ~680 | NO₂ Scissoring |

Conformational Analysis via Vibrational Signatures

For molecules with rotatable groups like the nitro (NO₂) group, multiple conformers may exist. Vibrational spectroscopy can be used to identify the most stable conformer. researchgate.net Theoretical calculations are performed to determine the geometries and energies of different possible conformers. researchgate.net The calculated vibrational frequencies for each conformer are then compared with the experimental FT-IR and FT-Raman spectra. A close match between the calculated and observed spectra for one conformer suggests its predominance. researchgate.net Specific low-frequency torsional and deformation modes are often sensitive to the orientation of the substituents and can serve as distinct vibrational signatures for a particular conformation.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for characterizing organic compounds like this compound.

¹H and ¹³C NMR Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, there are two chemically non-equivalent aromatic protons, which would appear as doublets or more complex multiplets due to proton-proton and proton-fluorine coupling. The methyl group protons would appear as a singlet, likely in the 2.3-2.6 ppm region. The electron-withdrawing effects of the nitro, chloro, and fluoro groups would shift the aromatic protons downfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: four for the substituted aromatic carbons, two for the aromatic carbons bearing hydrogen, and one for the methyl carbon. The chemical shifts are heavily influenced by the attached substituents. The carbon atom bonded to fluorine will show a large chemical shift and will be split into a doublet due to C-F coupling. The carbons bonded to the chloro and nitro groups will also be significantly shifted downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H-5 | ~7.8 - 8.0 | d |

| Aromatic H-6 | ~7.4 - 7.6 | d |

| Methyl (-CH₃) | ~2.5 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-CH₃ | ~20 |

| C-H (Aromatic) | ~115 - 130 |

| C-Cl | ~130 - 135 |

| C-NO₂ | ~145 - 150 |

| C-F | ~155 - 160 (d, ¹JCF) |

| C1 (ipso to CH₃) | ~135 - 140 |

Correlation of Experimental NMR Data with Theoretical Predictions

To validate the experimental NMR assignments, theoretical calculations of chemical shifts are often performed. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR shielding tensors and chemical shifts. nih.gov By calculating the theoretical spectra, a direct comparison can be made with the experimental data. This correlation helps to unambiguously assign complex signals and provides a deeper understanding of how the electronic structure of the molecule influences its magnetic properties. nih.gov Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects or the limitations of the computational model.

Solid-State Structural Characterization

As of now, detailed solid-state structural data from single-crystal X-ray diffraction for this compound is not widely available in the public domain. Such a study would be invaluable for understanding its physical properties and for computational modeling efforts.

Single-Crystal X-ray Diffraction Studies

Hypothetical Data Table for Single-Crystal X-ray Diffraction:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 710 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment. No published experimental data is currently available for this compound.

Polymorphism and Crystal Engineering Considerations

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit varying physical properties, such as melting point, solubility, and stability. The study of polymorphism in this compound would involve systematic crystallization experiments under a range of conditions (e.g., different solvents, temperatures, and pressures) to identify any potential polymorphic forms.

Crystal engineering principles could then be applied to understand the factors that favor the formation of one polymorph over another. This would involve a detailed analysis of the intermolecular interactions present in the different crystal lattices.

Electronic Spectroscopy and Photochemical Behavior

UV-Vis Absorption and Emission Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would be expected to show characteristic bands corresponding to π → π* and n → π* transitions. The solvent environment can influence the position and intensity of these bands.

Fluorescence or phosphorescence (emission) studies would reveal information about the excited state properties of the molecule. This would involve measuring the emission spectrum after excitation at a specific wavelength.

Hypothetical UV-Vis Absorption Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 280 | 5,000 |

| Ethanol | 285 | 5,500 |

| Acetonitrile | 283 | 5,200 |

Note: This data is hypothetical and for illustrative purposes only. Experimental UV-Vis spectra for this compound have not been reported in the literature.

Exploration of Intramolecular Charge Transfer (ICT) Regions

The presence of both electron-donating (methyl) and electron-withdrawing (nitro, chloro, fluoro) groups on the benzene (B151609) ring suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. In an ICT state, there is a significant redistribution of electron density within the molecule.

The study of ICT characteristics would involve solvatochromism experiments, where the UV-Vis absorption and emission spectra are recorded in a series of solvents with varying polarity. A significant shift in the position of the absorption or emission maximum with changing solvent polarity would be indicative of an ICT process.

Research Applications and Materials Science Prospects of 2 Chloro 4 Fluoro 3 Nitrotoluene

Role as a Key Intermediate in Organic Synthesis

As a substituted toluene (B28343) derivative, 2-chloro-4-fluoro-3-nitrotoluene is classified as a key intermediate and a building block in organic synthesis. bldpharm.com The presence of chloro, fluoro, and nitro groups on the aromatic ring provides multiple reaction sites for further chemical modifications.

Precursor for Advanced Chemical Building Blocks

While specific examples of advanced chemical building blocks derived from this compound are not widely reported, its chemical structure allows for a variety of transformations. The nitro group can be reduced to an amine, the chloro group can be displaced through nucleophilic substitution, and the methyl group can be oxidized or halogenated. These potential transformations could yield a range of more complex molecules for further synthesis. The compound is available from various chemical suppliers for research and development purposes, indicating its use in synthetic chemistry. sapphirebioscience.comamericanchemicalsuppliers.com

Synthetic Pathways to Complex Molecular Structures

Detailed synthetic pathways to complex molecular structures starting from this compound are not extensively described in the scientific literature. However, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been synthesized from 4-fluoro-3-nitroaniline and has shown antibacterial activity in combination with other drugs against Klebsiella pneumoniae. scielo.br This suggests that derivatives of the nitrophenyl group present in this compound could be explored for biological activity.

Applications in Specialty Chemicals and Materials Science

Specific applications of this compound in specialty chemicals and materials science are not well-documented. The following sections represent potential, rather than established, applications based on the general properties of related fluorinated and nitrated aromatic compounds.

Polymer Chemistry: Thermal Stability and Flame Retardancy Enhancements

There is no specific information available in the reviewed literature regarding the use of this compound to enhance thermal stability or flame retardancy in polymers. Generally, halogenated compounds can impart flame-retardant properties to polymers, but specific research on this application for this particular compound is not publicly available.

Pigments and Dye Precursors

While nitrotoluene derivatives can be used in the manufacture of dyes, there is no specific information available linking this compound to the synthesis of pigments or dyes. nih.gov

Agrochemical Intermediates (e.g., Herbicides, Insecticides, Fungicides)

There is no direct evidence in the reviewed scientific literature for the use of this compound as an intermediate in the synthesis of herbicides, insecticides, or fungicides. While related compounds like 2-chloro-4-nitrotoluene (B140621) are known intermediates for herbicides, similar applications for the 3-nitro isomer are not documented. google.com

Fundamental Research in Structure-Reactivity Relationships

The unique arrangement of four different substituents—a methyl group, a nitro group, and two distinct halogens—on a single aromatic ring makes this compound a compelling subject for fundamental research in physical organic chemistry. Its structure provides a sophisticated platform for probing the intricate interplay of electronic and steric effects that govern the reactivity of polysubstituted aromatic systems.

Investigating Substituent Effects on Aromatic Systems

The reactivity of an aromatic ring is profoundly influenced by its substituents, which can donate or withdraw electron density through a combination of inductive and resonance effects. This compound serves as an excellent model for deconvoluting these interactions.

The four substituents on the benzene (B151609) ring each impart a distinct electronic influence:

Nitro group (-NO₂): A powerful electron-withdrawing group through both induction (-I) and resonance (-M), it strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.

Methyl group (-CH₃): A weakly electron-donating group through induction (+I) and hyperconjugation.

The combined influence of these groups can be quantitatively estimated using parameters like Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene derivative. wikipedia.org A positive σ value indicates an electron-withdrawing group that increases acidity (stabilizes negative charge), while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants for Individual Groups

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strong -I, -M |

| -Cl | 0.37 | 0.23 | Strong -I, Weak +M |

| -F | 0.34 | 0.06 | Very Strong -I, Weak +M |

| -CH₃ | -0.07 | -0.17 | Weak +I, Hyperconjugation |

Data sourced from established physical organic chemistry resources. wikipedia.org

By studying the reaction rates and regioselectivity of this compound, researchers can gain detailed insights into how these individual substituent effects combine or compete. For example, kinetic studies on nucleophilic aromatic substitution reactions involving this molecule would provide valuable data on the additive nature of these electronic influences on reaction transition states. The steric hindrance provided by the ortho arrangement of the chloro, nitro, and methyl groups can also be investigated, offering a deeper understanding of how proximity and size of substituents modulate electronic effects. libretexts.orgyoutube.com

Contribution to Understanding Halogen and Nitro Group Chemistry

The specific substitution pattern of this compound makes it a prime candidate for advancing the understanding of competitive reactivity in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.org The presence of the strongly deactivating nitro group makes the aromatic ring of this compound highly susceptible to such attacks. masterorganicchemistry.com

A key area of investigation is the relative leaving group ability of halogens in SNAr reactions. Contrary to the trend in aliphatic SN2 reactions (where I > Br > Cl > F), the typical reactivity order in SNAr is F > Cl > Br > I. nih.govlibretexts.org This reversal is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). nih.govyoutube.com The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, accelerating the reaction rate, even though the carbon-fluorine bond is the strongest. libretexts.orgdoubtnut.com

This compound offers a unique opportunity for an intramolecular competition study. With both a chlorine and a fluorine atom on the activated ring, reacting the molecule with a nucleophile can reveal which halogen is preferentially displaced.

The outcome is further complicated by the position of the activating nitro group. The nitro group is ortho to the chlorine atom but meta to the fluorine atom. SNAr is most strongly activated when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org This suggests that the chlorine atom at position 2 is more electronically activated for substitution than the fluorine atom at position 4. Therefore, this molecule presents a fascinating case where the inherent reactivity of the leaving group (F > Cl) is in direct competition with the positional activation from the nitro group (Cl > F).

Table 2: Competing SNAr Pathways for this compound

| Reaction Pathway | Leaving Group | Position | Activation by -NO₂ Group | Expected Product with Nu⁻ |

| Path A | Cl⁻ | C-2 | Ortho (Strong) | 4-Fluoro-2-nucleo-3-nitrotoluene |

| Path B | F⁻ | C-4 | Meta (Weak) | 2-Chloro-4-nucleo-3-nitrotoluene |

Nu⁻ represents a generic nucleophile.

By subjecting this compound to various nucleophiles and analyzing the product ratios, researchers can precisely quantify the balance between leaving group ability and positional activation. These findings contribute significantly to the fundamental principles governing molecular reactivity and reaction mechanisms in aromatic chemistry.

Conclusion and Future Directions in 2 Chloro 4 Fluoro 3 Nitrotoluene Research

Summary of Current Research Landscape

Direct and specific research on 2-chloro-4-fluoro-3-nitrotoluene is conspicuously absent in publicly available scientific databases. Unlike its isomers, such as 2-chloro-4-fluoro-5-nitrotoluene (B44648) and 2-chloro-6-fluoro-3-nitrotoluene, which have documented synthetic procedures, the targeted synthesis and characterization of the 3-nitro isomer have not been a significant focus. prepchem.comprepchem.com The current understanding of this compound is therefore largely inferential, based on the established chemistry of related substituted toluenes.

The synthesis of analogous compounds typically involves the nitration of a corresponding chloro-fluoro-toluene precursor. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrotoluene is achieved by the nitration of 2-chloro-4-fluorotoluene (B151448). prepchem.com It can be inferred that a potential route to this compound would involve the direct nitration of 2-chloro-4-fluorotoluene, though the regioselectivity of such a reaction would need to be carefully controlled to favor the formation of the 3-nitro isomer over other potential products. The directing effects of the existing chloro and fluoro substituents, as well as the methyl group, would play a critical role in the outcome of this electrophilic aromatic substitution.

The applications of related fluorinated nitroaromatic compounds are well-documented, primarily as intermediates in the synthesis of high-value products. For example, 2-fluoro-4-nitrotoluene (B45272) is a key intermediate in the production of various pharmaceuticals. nbinno.com Similarly, 2-chloro-4-fluoro-5-nitrotoluene is utilized as a reagent in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors for anti-tumor treatments and in the development of herbicides. pharmaffiliates.com This suggests that this compound, once synthesized and characterized, could also serve as a valuable precursor in various sectors of the chemical industry.

Identification of Knowledge Gaps and Untapped Research Avenues

The primary and most significant knowledge gap is the very existence of a reliable and characterized synthetic pathway to produce this compound in a pure form. The lack of a defined synthesis is a fundamental barrier to any further investigation of its properties and potential applications.

Consequently, there is a complete absence of data regarding its physicochemical properties. Key data points that are currently unknown include:

Spectroscopic Data: No published NMR, IR, or mass spectrometry data exists to definitively identify and characterize the compound.

Physical Properties: Melting point, boiling point, solubility in various solvents, and crystalline structure are all uncharacterized.

Reactivity Profile: The chemical reactivity of the compound is entirely speculative. The interplay of the ortho-chloro, para-fluoro, and meta-nitro substituents with respect to the methyl group suggests a unique electronic and steric environment that could lead to novel reactivity in nucleophilic aromatic substitution, reduction of the nitro group, or oxidation of the methyl group.

Biological Activity: Without access to the compound, no studies on its potential biological activity or toxicity have been conducted. Many nitrotoluenes and their derivatives are known to have biological effects, and understanding the profile of this specific isomer is crucial. nih.govplos.org

These knowledge gaps represent significant untapped research avenues. The development of a synthetic route would open the door to a cascade of further studies to fully characterize the molecule and explore its utility.

Recommendations for Future Experimental and Theoretical Studies

To address the identified knowledge gaps, a concerted effort involving both experimental and theoretical approaches is recommended.

Table 1: Recommended Future Research Directions

| Research Area | Recommended Studies |

| Experimental Synthesis and Characterization | Development of a regioselective synthesis of this compound. This could involve the direct nitration of 2-chloro-4-fluorotoluene with subsequent separation of isomers, or a multi-step synthetic approach starting from a different precursor. Full characterization of the synthesized compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Determination of physical properties such as melting point, boiling point, and single-crystal X-ray diffraction analysis to understand its solid-state structure. |

| Reactivity Studies | Investigation of nucleophilic aromatic substitution reactions to understand the lability of the chloro and fluoro substituents. Systematic study of the reduction of the nitro group to an amino group under various conditions, which would yield a novel trifunctional aniline (B41778) derivative. Exploration of the oxidation of the methyl group to a carboxylic acid, creating a substituted benzoic acid derivative. |

| Theoretical and Computational Studies | Density Functional Theory (DFT) calculations to predict the geometric and electronic structure of the molecule. nih.govacs.orgacs.org Calculation of theoretical spectroscopic data (NMR, IR) to aid in experimental characterization. Modeling of reaction pathways for its synthesis and subsequent reactions to predict regioselectivity and reaction energetics. researchgate.netnih.gov Quantum mechanical calculations to predict properties such as dipole moment, molecular electrostatic potential, and frontier molecular orbitals to understand its reactivity. |

Broader Impact on Chemical Science and Industry

The successful synthesis and characterization of this compound would have a notable impact on several areas of chemical science and industry.

The introduction of this new, highly functionalized building block would provide synthetic chemists with a novel tool for the construction of complex molecules. The unique arrangement of its substituents could allow for regioselective transformations that are not easily achievable with other isomers. This could lead to the development of more efficient synthetic routes for existing products or the creation of entirely new classes of compounds.

In the pharmaceutical and agrochemical industries, the availability of this compound and its derivatives could lead to the discovery of new bioactive molecules. numberanalytics.comresearchgate.netnbinno.com The presence and specific placement of the fluorine and chlorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Therefore, derivatives of this compound could be screened for a wide range of biological activities, potentially leading to new drugs and crop protection agents.

Furthermore, in materials science, fluorinated aromatic compounds are known for their unique properties, including high thermal stability and specific electronic characteristics. numberanalytics.com The incorporation of this novel building block into polymers or other advanced materials could lead to the development of new materials with tailored properties for applications in electronics, aerospace, and other high-tech industries. The systematic study of this currently overlooked molecule holds the promise of not only filling a fundamental knowledge gap but also of driving innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-fluoro-3-nitrotoluene, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of toluene derivatives. For example, chlorination of 4-fluorotoluene followed by nitration at the meta position can yield the target compound. Reaction conditions (temperature, catalysts, solvent polarity) must be optimized to avoid over-nitration or isomer formation. Ashford’s Dictionary highlights that nitration of chlorinated toluenes often requires sulfuric acid as a catalyst and strict temperature control (30–50°C) to minimize byproducts like 4-chloro-2-nitrotoluene . For fluorinated analogs, electrophilic aromatic substitution kinetics should be modeled to predict regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The electron-withdrawing nitro and halogen groups deshield adjacent protons, producing distinct splitting patterns. For instance, the methyl group protons resonate near δ 2.5–2.7 ppm due to the adjacent chloro and nitro substituents .

- IR : Strong NO₂ asymmetric stretching (~1530 cm⁻¹) and C-Cl/C-F stretches (750–500 cm⁻¹) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 203 (C₇H₄ClFNO₂⁺) and fragment ions (e.g., loss of NO₂ or Cl) confirm the substitution pattern .

Q. What purification strategies are effective for isolating this compound from reaction mixtures containing positional isomers?

- Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) separates isomers based on polarity differences. Recrystallization in ethanol/water mixtures (1:3) can further purify the compound, leveraging its moderate solubility in hot ethanol . HPLC with a C18 column and acetonitrile/water mobile phase is recommended for analytical-scale separation .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The nitro group strongly activates the para position to itself (ortho to Cl) for SNAr due to its electron-withdrawing effect. Fluorine’s inductive (-I) effect further polarizes the ring. Kinetic studies using DFT (B3LYP/6-31G*) reveal that the LUMO energy at the reactive site (-2.3 eV) correlates with nucleophilic attack rates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Hybrid functionals like B3LYP with exact exchange corrections accurately model charge distribution and Fukui indices. For example, calculations show the C-5 position (meta to Cl, para to F) has the highest electrophilicity (ω = 4.7 eV), making it prone to electrophilic attack. Solvent effects (PCM models) and transition-state geometries should be included to refine predictions .

Q. What mechanistic insights explain the compound’s behavior under reductive conditions (e.g., catalytic hydrogenation or Zn/HCl)?

- Methodological Answer : The nitro group is reduced to an amine (-NH₂) preferentially, but competing dehalogenation (Cl/F loss) can occur. In situ monitoring via UV-Vis (λ = 400 nm for nitro decay) and GC-MS identifies intermediates. Kinetic isotope effects (KIE) using deuterated solvents reveal protonation steps rate-determine nitro reduction .

Q. How does this compound serve as a precursor for synthesizing bioactive heterocycles (e.g., quinazolines or benzodiazepines)?

- Methodological Answer : The nitro group can be reduced to an amine for cyclocondensation with aldehydes/ketones. For example, reacting the amine with benzaldehyde under acidic conditions yields quinazoline scaffolds. X-ray crystallography of intermediates (e.g., Schiff bases) confirms stereoelectronic control .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Cross-validate data using high-purity standards (≥99%) and calibrated instruments. For example, discrepancies in melting points (34–38°C vs. 37°C ) may arise from polymorphic forms. Variable-temperature XRD or DSC can identify phase transitions. Collaborative inter-laboratory studies using shared reference samples reduce systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.